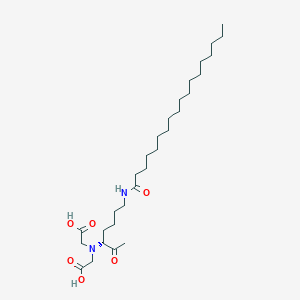
2'-Deoxy Isocytidine-5',5'-d2 Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is a compound with the molecular formula C9H13D2N3O5 and a molecular weight of 247.24 . It falls under the category of miscellaneous compounds and stable isotopes . It is also known by other names such as 2-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-4-pyrimidinone-5’,5’-d2-monohydrate, 2’-Deoxyisocytidine-5’,5’-d2-monohydrate, Deoxyisocytidine-5’,5’-d2-monohydrate, and Isocytidine Deoxyriboside-5’,5’-d2-monohydrate .
Applications De Recherche Scientifique
Antiviral Drug Research
2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate: is used as an L-nucleoside analog in antiviral drug research . When incorporated into viral DNA, it can inhibit viral replication, making it a potential compound for developing treatments against viral infections.
Pharmacokinetics and Metabolism Studies
The deuterium substitution in 2’-Deoxycytidine-d2 (monohydrate) can affect the pharmacokinetic and metabolic profiles of drugs . Researchers use it to study how altering isotopic composition can influence drug distribution, absorption, metabolism, and excretion.
DNA Synthesis and Repair Mechanisms
This compound forms dCTP upon phosphorylation, which is then used in DNA synthesis by various DNA polymerases . It’s also involved in studying DNA repair mechanisms, as it’s a substrate for enzymes like deoxycytidine kinase.
Stable Isotope Tracing
The compound’s stable isotopes are used as tracers in metabolic studies to track cellular processes . This helps in understanding the metabolic pathways and the flow of materials within cells.
Drug Development and Testing
It serves as a tracer for quantitation during the drug development process, especially in the preclinical phase . This allows for precise measurement of drug concentration and supports the optimization of dosage forms.
Biochemical Assays
The compound is used in biochemical assays to measure enzyme activities, such as those of deoxycytidine deaminase, which converts it into 2’-deoxyuridine . This is crucial for understanding enzyme kinetics and functions.
Propriétés
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i4D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGOHZLZCFWLH-CVFXQJBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/no-structure.png)
![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)




